2-phenyl-4-(pyrrolidin-1-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]
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Overview
Description
2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] typically involves multi-step organic reactions. The process often starts with the preparation of the benzoquinazoline core, followed by the introduction of the spirocyclic cyclohexane moiety and the pyrrolidine ring. Key steps may include:
Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced via a spirocyclization reaction, which may involve the use of a cyclohexane derivative and a suitable catalyst.
Pyrrolidine introduction: The pyrrolidine ring is typically introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol.
Quinazoline derivatives: Compounds with the quinazoline core, such as quinazolinones.
Uniqueness
2-Phenyl-4-pyrrolidin-1-yl-6{H}-spiro[benzo[{H}]quinazoline-5,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activity. This structural novelty makes it a valuable compound for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C27H29N3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C27H29N3/c1-3-11-20(12-4-1)25-28-24-22-14-6-5-13-21(22)19-27(15-7-2-8-16-27)23(24)26(29-25)30-17-9-10-18-30/h1,3-6,11-14H,2,7-10,15-19H2 |
InChI Key |
SAUXTUXQNTZHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=N4)C5=CC=CC=C5)N6CCCC6 |
Origin of Product |
United States |
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